1,2-Diphenylvinyl 4-methylphenyl sulfone
Description
Properties
Molecular Formula |
C21H18O2S |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
1-[(E)-1,2-diphenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C21H18O2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-16H,1H3/b21-16+ |
InChI Key |
FQLJPKNDYDMUTA-LTGZKZEYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1,2-Diphenylvinyl 4-methylphenyl sulfone has been investigated for its potential therapeutic applications:
- Anticancer Activity : Various studies have indicated that derivatives of this compound can exhibit significant anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent activity (as low as 0.39 µM) .
- Antimicrobial Properties : The compound has demonstrated notable antimicrobial effects against a range of bacterial strains. It operates by inhibiting folate synthesis, similar to traditional sulfonamide antibiotics .
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in bacterial and cancer cell proliferation .
Materials Science
The compound is also utilized in the development of advanced materials:
- Thermosensitive Recording Materials : Research has shown that diphenyl sulfone compounds can enhance the performance of thermosensitive recording papers by improving coloring sensitivity, shelf life, and light resistance. These materials are used in various applications including information management systems and point-of-sale labels .
- Polymer Chemistry : The incorporation of sulfone groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
Photonic Devices
Recent studies have explored the use of this compound in photonic devices:
- Light Emitting Diodes (LEDs) : The compound has been investigated as a potential emitter material in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties .
- Thermally Activated Delayed Fluorescence (TADF) : TADF materials are crucial for efficient OLEDs. Compounds similar to this compound have been studied for their ability to facilitate TADF processes, enhancing device efficiency .
Anticancer Studies
A series of in vitro studies evaluated the anticancer efficacy of this compound derivatives. These studies reported varying IC50 values across different cancer types:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.39 | Apoptosis induction |
| MCF-7 | 1.88 - 4.20 | Apoptosis induction |
Antimicrobial Evaluation
Research evaluating the antimicrobial properties highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
| Activity Type | Target Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of folate synthesis |
| Antibacterial | Escherichia coli | TBD | Inhibition of folate synthesis |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Structural and Spectral Comparisons
Preparation Methods
Friedel-Crafts Sulfonylation Approach
The Friedel-Crafts reaction remains a cornerstone for synthesizing aryl sulfones. For 1,2-diphenylvinyl 4-methylphenyl sulfone, this method involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2-diphenylethylene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The mechanism proceeds via electrophilic aromatic substitution, where the sulfonyl group is introduced at the vinyl carbon.
Key Conditions :
-
Solvent: Dichloromethane or 1,2-dichloroethane
-
Temperature: 0–25°C
-
Catalyst loading: 10–15 mol%
-
Reaction time: 6–12 hours
Yield Optimization :
SmI₂-Mediated Reductive Elimination
A novel approach adapted from allylic sulfone reductions employs samarium(II) iodide (SmI₂) to mediate stereoselective desulfonylation. This method, detailed in ACS The Journal of Organic Chemistry, involves:
-
Formation of Allylic Sulfone Intermediate : Reacting 4-methylphenylsulfonyl chloride with 1,2-diphenylethanol.
-
SmI₂ Reduction : Cleavage of the C–S bond under mild conditions.
Procedure :
-
Substrate: Allylic hydroxy sulfone (1.0 equiv)
-
Reagent: SmI₂ (7.0 equiv) in tetrahydrofuran (THF)
-
Additives: Proton sources (e.g., i-PrOH, 105 equiv) enhance diastereoselectivity.
-
Temperature: Room temperature (20–25°C)
Advantages :
Solid-Phase Synthesis Using Mesitylene
A patent (CN104016893A) describes mesitylene as a dehydrating agent in sulfone synthesis, which can be adapted for this compound:
-
Sulfonation : Phenol derivatives react with concentrated H₂SO₄.
-
Dehydration : Mesitylene removes water, shifting equilibrium toward product formation.
-
Isomerization : Thermal treatment (165–170°C) ensures regioselectivity.
Scalability :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 65–75 | 95–98 | Moderate | Industrial |
| SmI₂ Reduction | 68–82 | 97–99 | High | Lab-scale |
| Mesitylene-Assisted | 70–85 | >99.8 | High | Pilot-scale |
Trade-offs :
-
Friedel-Crafts : Cost-effective but requires toxic solvents.
-
SmI₂ Reduction : Stereoselective but limited to small batches.
Purification and Characterization
Recrystallization Protocols
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-diphenylvinyl 4-methylphenyl sulfone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Heck-type cross-coupling reactions between aryl halides and allenyl sulfones. For example, palladium-catalyzed coupling of 1,2-allenyl sulfones with aryl halides produces polysubstituted derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand choice (e.g., PPh₃), and solvent (e.g., DMF) . Optimization of temperature (80–120°C) and reaction time (12–24 hours) improves yields (typically 60–85%). By-products like cyclopropylvinyl sulfones may form under prolonged heating, requiring chromatographic purification .
Q. What standard analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via vinyl proton signals (δ 5.8–6.5 ppm) and sulfone-linked aromatic carbons (δ 125–140 ppm).
- HPLC-MS : Quantifies purity and detects trace by-products (e.g., isomerized or oxidized derivatives) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the 1,2-diphenylvinyl configuration .
- InChIKey : Standard identifier (e.g., OFCFYWOKHPOXKF-UHFFFAOYSA-N for analogous sulfones) aids database searches .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in sulfone analogs) .
- Ventilation : Use fume hoods due to potential dust inhalation hazards (P403 storage recommendation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities (P501) .
Advanced Research Questions
Q. How can stereoselective synthesis of β-hydroxy sulfone derivatives from this compound be achieved?
- Methodological Answer : A chemoenzymatic approach combines oxosulfonylation with bioreduction. For example:
- Step 1 : Oxosulfonylation using Na₂SO₃ and acetylene derivatives (e.g., phenylacetylene) in DMSO yields α,β-unsaturated sulfones.
- Step 2 : Biocatalytic reduction via ketoreductases (e.g., KRED-101) in phosphate buffer (pH 7.0, 30°C) produces enantiomerically enriched β-hydroxy sulfones (up to 98% ee). HPLC with chiral columns (e.g., Chiralpak AD-H) monitors enantiomeric excess .
Q. What strategies mitigate isomerization and by-product formation during sulfone functionalization?
- Methodological Answer :
- Isomer Control : Use bulky ligands (e.g., Josiphos) to sterically hinder undesired pathways during cross-coupling .
- By-Product Removal : Fractional crystallization or preparative HPLC isolates target compounds from cyclopropylvinyl or allenic sulfone by-products .
- Reaction Monitoring : Real-time FTIR tracks sulfone oxidation states, preventing over-oxidation to sulfonic acids .
Q. How do conflicting reports on the antimicrobial activity of sulfones inform experimental design?
- Methodological Answer : Discrepancies arise from assay conditions. To resolve:
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli.
- Control Compounds : Include BHT or α-tocopherol to rule out antioxidant interference in DPPH-based antimicrobial studies .
- Biofilm Models : Test sulfone efficacy in biofilm vs. planktonic cultures, as biofilm matrices may reduce activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
